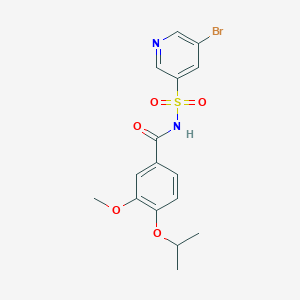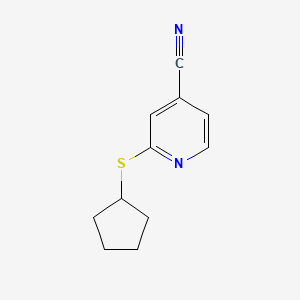
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide is a chemical compound with the molecular formula C20H20BrN2O5S. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves the inhibition of B-Raf, which is a critical component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and it is frequently dysregulated in cancer. By inhibiting B-Raf, N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide can block the downstream signaling events that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of B-Raf, which makes it a valuable tool for studying the MAPK/ERK signaling pathway and its role in cancer. However, the compound also has some limitations, including its relatively low solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. One area of research is the development of more potent and selective inhibitors of B-Raf that can overcome the limitations of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be a potent inhibitor of B-Raf, which is a key oncogenic driver in several types of cancer. The compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-10(2)24-14-5-4-11(6-15(14)23-3)16(20)19-25(21,22)13-7-12(17)8-18-9-13/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQICXPVQKTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)


![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)
